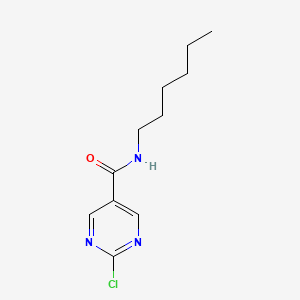
2-Chloro-N-hexylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-hexylpyrimidine-5-carboxamide: is a chemical compound with the following structural formula:
Structure: Cl−C6H11−C4H3N2O
It belongs to the class of pyrimidine derivatives and contains a chlorine atom, a hexyl group, and a carboxamide functional group. The compound’s systematic name is This compound .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the reaction of 2-chloropyrimidine with hexylamine followed by carboxylation. The specific reaction conditions and reagents may vary, but this general approach yields the desired product.
Industrial Production: In industry, 2-Chloro-N-hexylpyrimidine-5-carboxamide is typically synthesized on a larger scale using optimized processes. These industrial methods often involve efficient catalysts and carefully controlled conditions to achieve high yields.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield reduced derivatives of the compound.
Substitution: Substitution reactions can occur at the chlorine atom or the carboxamide group.
Chlorination: Chlorine gas or chlorinating agents.
Reduction: Hydrogen gas (catalyzed by palladium on carbon or other suitable catalysts).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products: The major products formed during these reactions depend on the specific conditions and reagents used. Detailed studies are necessary to identify all possible products.
Aplicaciones Científicas De Investigación
2-Chloro-N-hexylpyrimidine-5-carboxamide: finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and reactivity.
Biological Studies: It may serve as a probe to investigate biological pathways or molecular targets.
Industry: The compound could have applications in agrochemicals, pharmaceuticals, or materials science.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific cellular targets or pathways, influencing biological processes.
Comparación Con Compuestos Similares
While there are no direct analogs of 2-Chloro-N-hexylpyrimidine-5-carboxamide , its unique combination of functional groups sets it apart. Similar compounds include other pyrimidine derivatives, but none share precisely the same structure.
Propiedades
Número CAS |
54127-85-4 |
|---|---|
Fórmula molecular |
C11H16ClN3O |
Peso molecular |
241.72 g/mol |
Nombre IUPAC |
2-chloro-N-hexylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H16ClN3O/c1-2-3-4-5-6-13-10(16)9-7-14-11(12)15-8-9/h7-8H,2-6H2,1H3,(H,13,16) |
Clave InChI |
AYVCBWUBNKVPAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)C1=CN=C(N=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


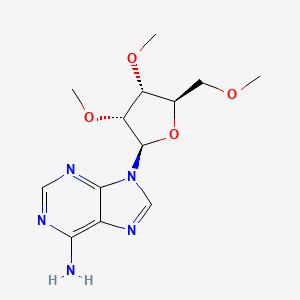
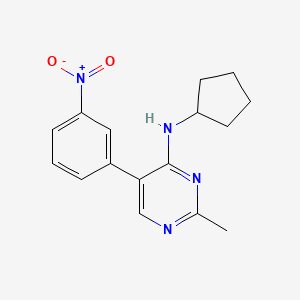
![Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate](/img/structure/B12919909.png)


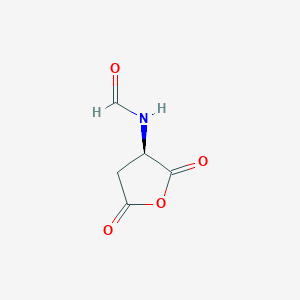
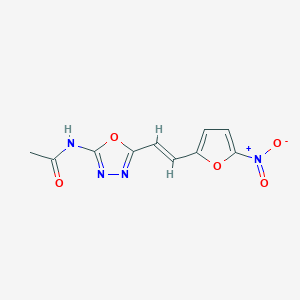
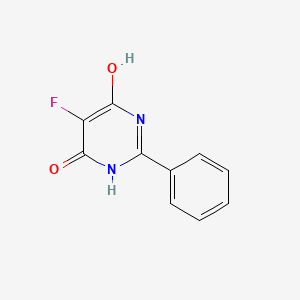

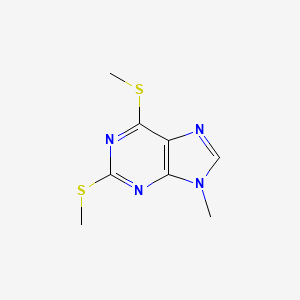
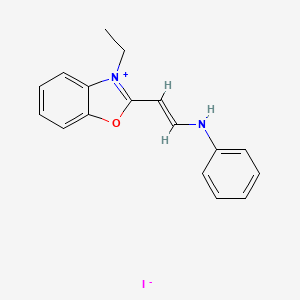
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)


